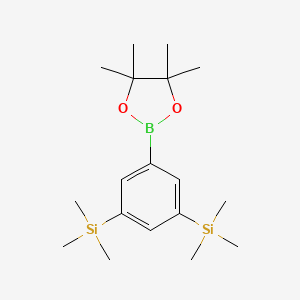
(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1,3-phenylene)bis(trimethylsilane)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1,3-phenylene)bis(trimethylsilane): is a complex organic compound featuring both boron and silicon atoms. This compound is notable for its unique structure, which includes a dioxaborolane ring and trimethylsilane groups attached to a phenylene core. It is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1,3-phenylene)bis(trimethylsilane) typically involves the following steps:
Formation of the dioxaborolane ring: This is achieved by reacting pinacol with boronic acid derivatives under specific conditions.
Attachment to the phenylene core: The dioxaborolane ring is then attached to a phenylene core through a palladium-catalyzed cross-coupling reaction.
Introduction of trimethylsilane groups: Finally, trimethylsilane groups are introduced to the phenylene core using a silylation reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the boron center.
Reduction: Reduction reactions can occur at the silicon centers.
Substitution: The compound can participate in substitution reactions, especially at the phenylene core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine are often employed.
Major Products:
Oxidation: Products include boronic acids or borates.
Reduction: Products include silanes or silanols.
Substitution: Products vary depending on the substituent introduced.
科学研究应用
Chemistry:
Catalysis: The compound is used as a catalyst in various organic reactions, including cross-coupling reactions.
Material Science: It is employed in the synthesis of advanced materials with unique properties.
Biology and Medicine:
Drug Development: The compound is explored for its potential in drug development due to its unique chemical properties.
Bioconjugation: It is used in bioconjugation techniques to attach biomolecules to surfaces or other molecules.
Industry:
Electronics: The compound is used in the production of electronic components due to its conductive properties.
Coatings: It is employed in the formulation of specialized coatings with enhanced durability and performance.
作用机制
The compound exerts its effects through various mechanisms:
Catalysis: It acts as a catalyst by facilitating the formation of reactive intermediates in chemical reactions.
Molecular Targets: The boron and silicon centers interact with specific molecular targets, influencing reaction pathways.
Pathways Involved: The compound participates in pathways involving electron transfer and bond formation, crucial for its catalytic activity.
相似化合物的比较
(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl: Similar structure but lacks trimethylsilane groups.
Trimethylsilylphenylboronic acid: Contains both boron and silicon but in different configurations.
Pinacolborane: A simpler boron-containing compound used in similar reactions.
Uniqueness:
Structural Complexity: The presence of both dioxaborolane and trimethylsilane groups makes it unique.
Versatility: Its ability to participate in various reactions and applications sets it apart from simpler compounds.
This detailed article provides a comprehensive overview of (5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1,3-phenylene)bis(trimethylsilane), covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C18H33BO2Si2 |
|---|---|
分子量 |
348.4 g/mol |
IUPAC 名称 |
trimethyl-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-trimethylsilylphenyl]silane |
InChI |
InChI=1S/C18H33BO2Si2/c1-17(2)18(3,4)21-19(20-17)14-11-15(22(5,6)7)13-16(12-14)23(8,9)10/h11-13H,1-10H3 |
InChI 键 |
OFIBLDXJSXHSEJ-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)[Si](C)(C)C)[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 9-(Benzyloxy)-10-methoxy-6-methyl-2-oxo-2,6,7,11b-tetrahydro-1H-pyrido[2,1-a]isoquinoline-3-carboxylate](/img/structure/B13683259.png)
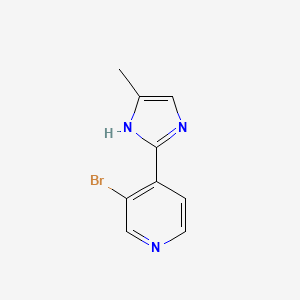
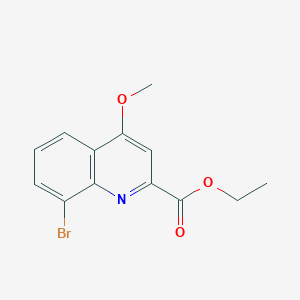
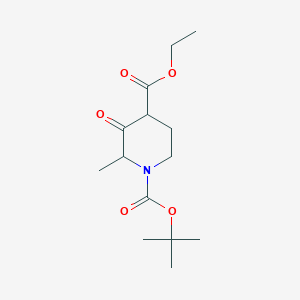
![7-Methoxy-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13683272.png)
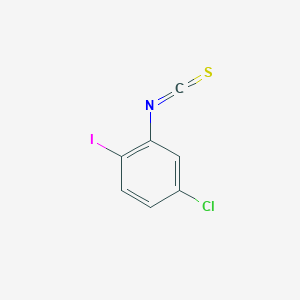
![2,3,4-Trimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13683279.png)
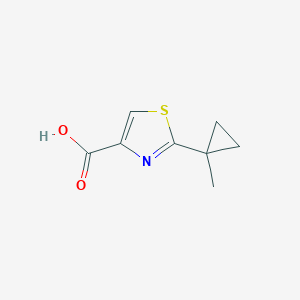
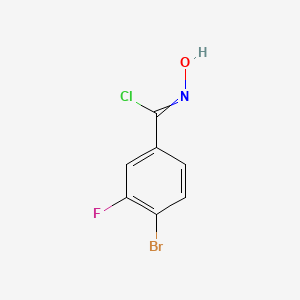
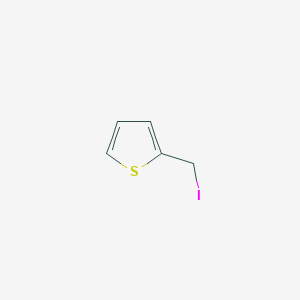

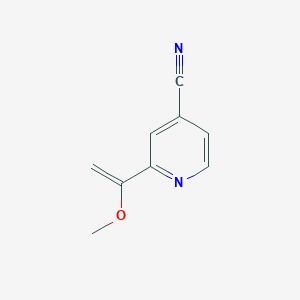
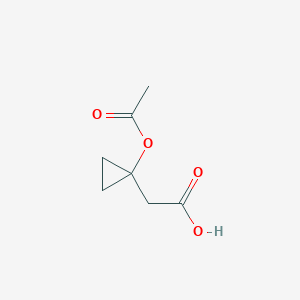
![3-[3,5-Bis(trifluoromethyl)phenyl]pyrrolidine Hydrochloride](/img/structure/B13683306.png)
